molecular formula C14H21NO B5633770 1-(4-methoxybenzyl)azepane

1-(4-methoxybenzyl)azepane

Cat. No. B5633770
M. Wt: 219.32 g/mol
InChI Key: UCPXKGQYRBFHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of azepane derivatives, including compounds similar to 1-(4-methoxybenzyl)azepane, can be achieved through formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene. This unique migration-annulation protocol is efficient for synthesizing seven-membered N-heterocycles (Feng et al., 2022).
  • Asymmetric syntheses of substituted azepanes, which might include 1-(4-methoxybenzyl)azepane analogs, have been achieved through highly diastereoselective and enantioselective lithiation-conjugate additions (Lee & Beak, 2006).

Molecular Structure Analysis

  • The molecular structure of compounds related to 1-(4-methoxybenzyl)azepane, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined using X-ray crystallographic techniques, revealing detailed structural information about these molecules (Wulan Zeng, 2014).

Chemical Reactions and Properties

  • The reaction of 4-methoxybenzyl chloride with azide ion in a study related to 1-(4-methoxybenzyl)azepane demonstrated zero order reaction kinetics and provided insights into the reactive nature of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990).

Physical Properties Analysis

  • The spectral and electrochemical properties of polymers derived from methoxybenzene compounds, closely related to 1-(4-methoxybenzyl)azepane, have been studied, providing insights into the physical characteristics of these materials (Moustafid et al., 1991).

Chemical Properties Analysis

  • Reactions involving methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, which are structurally related to 1-(4-methoxybenzyl)azepane, have been characterized. These reactions are relevant for the synthesis of various structures based on them, giving insights into the chemical behavior of such compounds (Tetere et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxybenzyl alcohol, suggests that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also harmful to aquatic life . These hazards might be relevant to 1-(4-methoxybenzyl)azepane, although specific safety data for this compound is not available.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXKGQYRBFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methoxybenzyl)azepane

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